3-O-Galloylmucic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

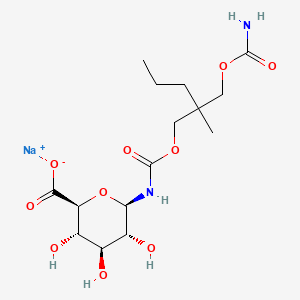

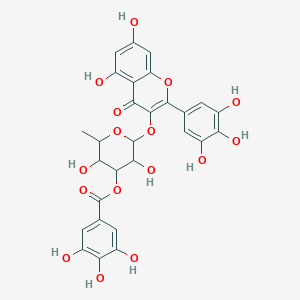

3-O-Galloylmucic acid is a natural product found in Mycoacia fuscoatra and Syzygium samarangense . It belongs to the category of carbohydrates, nucleosides, and nucleotides . The molecular formula of 3-O-Galloylmucic acid is C28H24O16 and it has a molecular weight of 616.48 . It appears as a yellow powder .

Molecular Structure Analysis

The molecular structure of 3-O-Galloylmucic acid is complex, characterized by the presence of a galloyl moiety attached to the mucic acid backbone . The IUPAC name of 3-O-Galloylmucic acid is [(2S,3R,4R,5S,6S)-2-[5,7-dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] 3,4,5-trihydroxybenzoate .

Physical And Chemical Properties Analysis

3-O-Galloylmucic acid is soluble in acetone, chloroform, dichloromethane, DMSO, ethanol, and ethyl acetate . It has a predicted boiling point of 1123.6±65.0°C and a density of 1.94±0.1 g/cm3 at 20°C .

科学的研究の応用

Phytohormone Regulation : A study demonstrated the use of GC-MS-based metabolic profiling for analyzing phytohormones in plants. This method can be applied to examine complex changes induced by pathogen infection, including the accumulation of various phytohormones and signaling crosstalk interactions at the level of synthesis and accumulation, which could potentially include compounds like 3-O-Galloylmucic acid (Schmelz et al., 2003).

Antimelanogenic Effect : Research on gallic acid derivatives, which are structurally related to 3-O-Galloylmucic acid, found that synthesized galloyl-RGD inhibited melanin content and tyrosinase activity, indicating its potential use in cosmetic or pharmaceutical industries for skin lightening and treatment of hyperpigmentation disorders (Shin et al., 2020).

Metabolic Engineering for Chemical Production : A study on Corynebacterium glutamicum showed its metabolic engineering for the production of 3-hydroxypropionic acid (3-HP) from glucose and xylose. While this research focused on 3-HP, similar approaches could be applied to the production of 3-O-Galloylmucic acid and its derivatives (Chen et al., 2017).

HIV Reverse Transcriptase Inhibition : Tetragalloylquinic acids, structurally similar to 3-O-Galloylmucic acid, were identified as inhibitors of HIV reverse transcriptase, suggesting potential applications in antiviral therapies (Nishizawa et al., 1989).

Antioxidant Activity : A phytochemical investigation of Phyllanthus emblica fruit identified compounds including mucic acid gallates, which showed pronounced antioxidant activity. This indicates the potential application of similar compounds in oxidative stress-related therapeutic interventions (Olennikov et al., 2015).

Potential in Plant Growth and Development : Studies on salicylic acid, a compound related to 3-O-Galloylmucic acid, revealed its crucial role in the regulation of physiological and biochemical processes during the entire lifespan of the plant. This could indicate similar roles for 3-O-Galloylmucic acid in plant growth and development (Rivas-San Vicente & Plasencia, 2011).

作用機序

While the specific mechanism of action for 3-O-Galloylmucic acid is not explicitly stated in the literature, studies on related compounds suggest that polyphenols with a 3-galloyl group have significant biological activities . For instance, Epigallocatechin-3-O-gallate (EGCG), a major catechin component of green tea, is known to possess antiviral activities against a wide range of DNA viruses and RNA viruses . EGCG appears to inhibit the early stages of infections, such as attachment, entry, and membrane fusion, by interfering with viral membrane proteins .

特性

IUPAC Name |

[2-[5,7-dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] 3,4,5-trihydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24O16/c1-8-19(35)25(43-27(40)10-4-15(33)21(37)16(34)5-10)23(39)28(41-8)44-26-22(38)18-12(30)6-11(29)7-17(18)42-24(26)9-2-13(31)20(36)14(32)3-9/h2-8,19,23,25,28-37,39H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHOPFKRXJRLLGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-O-Galloylmucic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,7-Diazaspiro[4.4]nonan-1-one](/img/structure/B598639.png)

![ethyl 5-benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B598643.png)

![(1R,2S,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B598650.png)